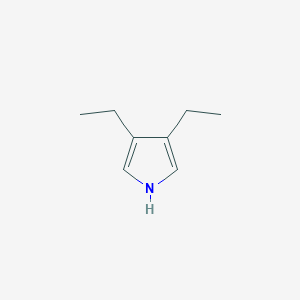

3,4-Diethylpyrrole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-diethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYRJQYUMXCUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447934 | |

| Record name | 3,4-DIETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16200-52-5 | |

| Record name | 3,4-DIETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16200-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Diethylpyrrole: A Technical Guide for Researchers

CAS Number: 16200-52-5

This technical guide provides an in-depth overview of 3,4-Diethylpyrrole, a key heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of larger molecular architectures such as porphyrins.

Core Properties of this compound

This compound is a substituted pyrrole (B145914) that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 16200-52-5 | [1][3] |

| Molecular Formula | C₈H₁₃N | [1][4] |

| Molecular Weight | 123.20 g/mol | [3][4] |

| Melting Point | 13 °C | [5][6] |

| Boiling Point | 183.7 ± 9.0 °C at 760 mmHg | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Flash Point | 66.4 ± 10.0 °C | [5] |

| Storage | Store at -20°C under an inert atmosphere (e.g., Argon), as it is air sensitive. | [1] |

| Purity | Typically available at 98% purity. | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Barton-Zard pyrrole synthesis. This involves the reaction of an isocyanoacetate with a nitroalkene derivative.[7] A detailed experimental protocol adapted from established procedures is provided below.[4][5]

Experimental Protocol: Synthesis of this compound

This procedure involves the initial formation of an ethyl this compound-2-carboxylate intermediate, followed by decarboxylation.[5]

Materials:

-

4-Acetoxy-3-nitrohexane

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Isopropyl Alcohol (IPA)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH)

-

Ethylene (B1197577) glycol

-

Magnesium sulfate (B86663) (MgSO₄)

-

10% Hydrochloric acid (HCl)

Procedure:

-

Formation of Ethyl this compound-2-carboxylate:

-

In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate, anhydrous THF, and anhydrous IPA.[5]

-

Add DBU to the mixture while maintaining the temperature between 20°C and 30°C using an ice bath.[5]

-

After the addition is complete, pour the contents into a separatory funnel. Extract the aqueous layer with diethyl ether.[5]

-

Combine the ether layers and wash with 10% aqueous HCl, then dry over MgSO₄.[5]

-

Remove the ether under reduced pressure to yield crude ethyl this compound-2-carboxylate.[5]

-

-

Decarboxylation to this compound:

-

To the crude ethyl this compound-2-carboxylate, add sodium hydroxide and ethylene glycol.[5]

-

Heat the mixture to reflux under a nitrogen atmosphere for 1 hour.[5]

-

After cooling, dilute the mixture with water and extract with hexane.[5]

-

Combine the hexane layers, dry over MgSO₄, and concentrate under reduced pressure.[5]

-

Purify the residue by vacuum distillation to obtain this compound.[5]

-

Reactivity and Experimental Protocols for Electrophilic Substitution

The pyrrole ring in this compound is electron-rich, making it highly susceptible to electrophilic aromatic substitution.[8] These reactions occur preferentially at the unsubstituted α-positions (C2 and C5) due to the greater stability of the resulting carbocation intermediate.[8]

Vilsmeier-Haack Formylation

This reaction introduces a formyl group at an α-position and is crucial for synthesizing precursors for porphyrins.[8]

Experimental Protocol:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0-5 °C.[4]

-

Dissolve this compound in an anhydrous solvent and add it dropwise to the Vilsmeier reagent, maintaining a low temperature.[4]

-

Allow the reaction to proceed at room temperature for 2-4 hours.[4]

-

Pour the reaction mixture into a sodium acetate (B1210297) solution to hydrolyze the iminium salt.[4]

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.[4]

-

Purify by column chromatography on silica (B1680970) gel.[4]

Application in Porphyrin Synthesis

This compound is a fundamental precursor for the synthesis of β-alkyl substituted porphyrins, such as 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP).[7] The synthesis generally involves the acid-catalyzed condensation of the pyrrole units, followed by oxidation.

Experimental Protocol: Synthesis of Octaethylporphyrin (OEP)

-

In a round-bottomed flask wrapped in aluminum foil, charge this compound, benzene, an aqueous solution of formaldehyde, and p-toluenesulfonic acid.[5]

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.[5]

-

The reaction involves an acid-promoted cyclization to form the porphyrinogen, which is subsequently oxidized (often by air) to the porphyrin.[7]

-

The product can be purified by recrystallization.[5]

Biological Significance of Pyrrole Derivatives

While this compound itself is primarily a synthetic intermediate, the broader class of pyrrole-containing compounds exhibits a wide range of biological activities. Derivatives of various pyrrole systems have been investigated for their potential as:

-

Antiproliferative agents: Certain 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have shown promising activity against cancer cell lines.[9]

-

Antibacterial and antifungal agents: Novel synthesized pyrrole derivatives have been evaluated for their efficacy against various bacteria and fungi.[10]

-

CNS agents: Pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties.[11][12]

-

Antidiabetic agents: Some pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels.[11]

The investigation into the biological activities of new pyrrole derivatives remains an active area of research in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]

- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3,4-Diethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethylpyrrole is a substituted pyrrole (B145914) derivative that serves as a crucial building block in the synthesis of more complex macrocyclic compounds such as porphyrins and their analogues.[1] Its specific substitution pattern makes it a valuable precursor in the development of novel pharmaceuticals and materials. This document provides a concise overview of its core molecular properties and the standard methodologies used for their determination.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized below. These values are foundational for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Data Summary Table

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N | [1][2][3][4][] |

| Molecular Weight | 123.20 g/mol | [2][4][] |

| Exact Mass | 123.1048 g/mol | [4][6] |

| CAS Number | 16200-52-5 | [1][2] |

Logical Relationship of Molecular Properties

The relationship between the chemical compound, its elemental composition (molecular formula), and its resulting molecular weight is a cornerstone of chemical science. The following diagram illustrates this direct logical flow for this compound.

Experimental Protocols for Determination

The molecular formula and weight of a compound like this compound are confirmed through standard analytical techniques. The following are representative experimental methodologies.

4.1 Mass Spectrometry for Molecular Weight and Formula Verification

-

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into a high-resolution mass spectrometer (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ion is measured with high precision (typically to four or five decimal places).

-

Data Analysis: The measured exact mass is compared to the theoretical exact mass calculated for the proposed formula (C₈H₁₃N). The resulting mass error, typically in parts-per-million (ppm), is used to confirm or refute the elemental composition. The monoisotopic mass for C₈H₁₃N is 123.1048 Da, which would be the expected primary signal in HRMS.[4][6]

-

4.2 Elemental Analysis

-

Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the sample.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a tin capsule.

-

Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The resulting gases are passed through a separation column and quantified using a thermal conductivity detector.

-

Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample. These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula (C₈H₁₃N):

-

Carbon (C): (8 * 12.011) / 123.20 = 77.99%

-

Hydrogen (H): (13 * 1.008) / 123.20 = 10.63%

-

Nitrogen (N): (1 * 14.007) / 123.20 = 11.37%

-

-

The workflow for these confirmatory analyses is depicted in the following diagram.

References

Spectroscopic and Synthetic Profile of 3,4-Diethylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3,4-diethylpyrrole (C₈H₁₃N), a key heterocyclic building block in the development of porphyrins, dyes, and various pharmacologically active compounds. This document collates essential spectroscopic data into a structured format for ease of reference and provides detailed experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.65 | s | 1H | NH |

| 6.42 | d | 2H | H-2, H-5 |

| 2.47 | q | 4H | -CH₂CH₃ |

| 1.16 | t | 6H | -CH₂CH₃ |

Data sourced from Organic Syntheses Procedure[1]

¹³C NMR (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 122.1 | C-3, C-4 |

| 113.8 | C-2, C-5 |

| 19.1 | -CH₂CH₃ |

| 15.1 | -CH₂CH₃ |

Data sourced from Can. J. Chem., 63, 2683 (1985)[2]

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 123 | 46 | [M]⁺ |

| 108 | 100 | [M - CH₃]⁺ |

| 93 | 37 | [M - C₂H₅]⁺ |

| Data sourced from Organic Syntheses Procedure[1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic =C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1600-1585 | Medium | C=C Ring Stretch |

| ~1500-1400 | Medium | C=C Ring Stretch |

Experimental Protocols

Synthesis of this compound

A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses.[1] The multi-step synthesis starts from propionaldehyde (B47417) and 1-nitropropane (B105015) and proceeds through the formation of intermediate compounds, 4-nitro-3-hexanol (B1614740) and 4-acetoxy-3-nitrohexane. The final step involves the reaction of 4-acetoxy-3-nitrohexane with ethyl isocyanoacetate and subsequent decarboxylation to yield this compound.[1]

Step 1: Synthesis of 4-Nitro-3-hexanol To a solution of propionaldehyde and isopropyl alcohol, finely ground potassium fluoride (B91410) is added. 1-Nitropropane is then added dropwise while maintaining the temperature below 40°C. The reaction is stirred for 18 hours, after which the catalyst is filtered off, and the filtrate is concentrated. The residue is worked up with water and ether, and the product is purified by vacuum distillation.[1]

Step 2: Synthesis of 4-Acetoxy-3-nitrohexane To the 3-nitro-4-hexanol from the previous step, a catalytic amount of concentrated sulfuric acid is added, and the mixture is cooled in an ice bath. Acetic anhydride (B1165640) is added in portions, keeping the temperature below 60°C. After stirring for one hour, the volatile components are removed under reduced pressure, and the product is purified by vacuum distillation.[1]

Step 3: Synthesis of Ethyl this compound-2-carboxylate and this compound A solution of 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate, anhydrous tetrahydrofuran, and anhydrous isopropyl alcohol is prepared. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added while maintaining the temperature between 20°C and 30°C. The resulting mixture is stirred for four hours at room temperature. The solvent is removed, and the crude ethyl this compound-2-carboxylate is obtained after an aqueous workup. This crude product is then decarboxylated by refluxing with sodium hydroxide (B78521) in ethylene (B1197577) glycol for one hour. After cooling, dilution with water, and extraction with hexane, the final product, this compound, is purified by vacuum distillation.[1]

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard proton experiment is sufficient. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[3]

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC, where it is volatilized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the fragments are detected.[3]

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first.[4]

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: A flowchart illustrating the multi-step synthesis of this compound.

Caption: A workflow diagram for the spectroscopic characterization of synthesized this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Diethylpyrrole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-diethylpyrrole. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes logical diagrams to illustrate the analytical workflow.

Introduction to the NMR Spectroscopy of Pyrroles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For substituted pyrroles like this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities, and coupling constants observed in the spectra allow for the unambiguous assignment of the molecular structure.

The pyrrole (B145914) ring is an aromatic, five-membered heterocycle. The electron-rich nature of the ring and the influence of the nitrogen heteroatom significantly affect the chemical shifts of the ring protons and carbons.[1] In this compound, the symmetry of the molecule simplifies the spectra, with the two ethyl groups and the two α-protons being chemically equivalent.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the N-H proton, the two equivalent α-protons on the pyrrole ring, and the methylene (B1212753) and methyl protons of the two equivalent ethyl substituents.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | 7.65 | Singlet (broad) | 1H | - |

| α-H (H-2, H-5) | 6.42 | Doublet | 2H | Not explicitly provided |

| -CH₂- (ethyl) | 2.47 | Quartet | 4H | Not explicitly provided |

| -CH₃ (ethyl) | 1.16 | Triplet | 6H | Not explicitly provided |

| Solvent: CDCl₃, Reference: TMS. Data sourced from Organic Syntheses procedure.[2] |

The broad singlet for the N-H proton is characteristic and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.[1] The α-protons appear as a doublet, and the ethyl groups give rise to a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is characterized by four signals, reflecting the molecular symmetry. There are two signals for the pyrrole ring carbons (α and β carbons) and two signals for the ethyl group carbons.

| Assignment | Chemical Shift (δ, ppm) |

| C-3, C-4 (β-carbons) | 123.1 |

| C-2, C-5 (α-carbons) | 115.2 |

| -CH₂- (ethyl) | 18.9 |

| -CH₃ (ethyl) | 15.0 |

| Solvent: CDCl₃. Data sourced from Can. J. Chem., 63, 2683 (1985) via SpectraBase.[3] |

Experimental Protocols for NMR Analysis

The following protocols outline the standardized procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (B32938) (CDCl₃). The choice of solvent can influence chemical shifts, particularly that of the N-H proton.[1]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[4][5] For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to improve the signal-to-noise ratio.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

-

Experiment: Standard proton experiment.

-

Spectral Width: 12-16 ppm.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay (D1): 1-2 seconds.[1]

-

Number of Scans (NS): 8-16.[1]

¹³C NMR Spectroscopy:

-

Experiment: Proton broadband decoupled ¹³C experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay (D1): 2 seconds (to allow for the typically longer relaxation of carbon nuclei).[1]

-

Number of Scans (NS): 128 or more, depending on the sample concentration.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Caption: Logical relationship between NMR signals and molecular structure.

References

Synthesis of 3,4-Diethylpyrrole from Acyclic Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethylpyrrole is a pivotal heterocyclic building block in the synthesis of a wide array of significant molecules, including porphyrins, phthalocyanines, and various pharmacologically active compounds. Its specific substitution pattern makes it a valuable precursor for creating complex macrocycles with tailored electronic and steric properties. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from acyclic precursors, with a focus on the Paal-Knorr and Barton-Zard methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Introduction

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among these, 3,4-disubstituted pyrroles lacking substituents at the α-positions (2 and 5) are particularly sought after for the construction of porphyrinoids and other macrocyclic structures. This compound serves as a fundamental unit in the assembly of synthetic heme analogs and other functional dyes. The selection of an appropriate synthetic strategy from acyclic precursors is critical and is often dictated by factors such as precursor availability, desired scale, and overall efficiency. This document details two prominent synthetic pathways: the classical Paal-Knorr synthesis and the more modern and often higher-yielding Barton-Zard synthesis and its variants.

Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis is a robust and widely utilized method for constructing pyrrole (B145914) rings via the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[1][2] For the synthesis of this compound, the key acyclic precursor is 3,4-diethylhexane-2,5-dione. The overall synthesis is a two-stage process: preparation of the 1,4-diketone followed by its cyclization.[3]

Stage 1: Synthesis of 3,4-Diethylhexane-2,5-dione

A common approach to synthesizing 3,4-diethylhexane-2,5-dione involves the diethylation of a simpler diketone, such as 2,5-hexanedione (B30556).

Caption: Synthesis of the 1,4-diketone precursor.

Experimental Protocol: Synthesis of 3,4-Diethylhexane-2,5-dione [3]

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

-

Addition of Diketone: Cool the sodium ethoxide solution in an ice bath. Add 2,5-hexanedione dropwise to the stirred solution.

-

Alkylation: Following the complete addition of the diketone, add ethyl iodide dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride and brine, and then dry over anhydrous magnesium sulfate. Evaporate the solvent and purify the crude product by vacuum distillation to yield 3,4-diethylhexane-2,5-dione.

Stage 2: Paal-Knorr Cyclization

The synthesized 3,4-diethylhexane-2,5-dione is then cyclized with an ammonia source to form the target pyrrole.

References

The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The Barton-Zard synthesis, a powerful named reaction in organic chemistry, offers a convergent and efficient pathway to substituted pyrroles. This technical guide provides an in-depth exploration of its application in the synthesis of 3,4-disubstituted pyrroles, a structural motif prevalent in numerous pharmaceuticals and biologically active compounds. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data to facilitate its application in research and development.

Core Principles of the Barton-Zard Synthesis

The Barton-Zard reaction is a base-catalyzed condensation reaction between a nitroalkene and an α-isocyanoacetate to form a pyrrole-2-carboxylate.[1][2][3] The reaction proceeds through a series of key steps, including a Michael addition, cyclization, and elimination of the nitro group, ultimately leading to the aromatic pyrrole (B145914) ring. This method is particularly valuable for accessing pyrroles with substitution at the 3 and 4 positions, which can be challenging to achieve through other synthetic routes.[4]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Barton-Zard synthesis involves five key steps.[3][5] The process is initiated by the deprotonation of the α-isocyanoacetate, followed by a cascade of reactions culminating in the formation of the pyrrole.

Caption: Mechanistic pathway of the Barton-Zard synthesis.

A typical experimental workflow for the Barton-Zard synthesis is outlined below. The process involves the careful mixing of reactants and reagents, followed by reaction monitoring, workup, and purification of the final product.

Caption: General experimental workflow for the Barton-Zard synthesis.

Quantitative Data on the Synthesis of 3,4-Disubstituted Pyrroles

The versatility of the Barton-Zard synthesis allows for the preparation of a wide range of 3,4-disubstituted pyrroles. The following tables summarize the reaction conditions and yields for the synthesis of representative 3,4-dialkyl- and 3,4-diarylpyrroles.

Table 1: Synthesis of 3,4-Dialkylpyrrole-2-carboxylates

| R (in Nitroalkene) | R' (in Isocyanoacetate) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl | Ethyl | DBU | MTBE | 20 | 2 | >95 | [6] |

| Methyl | Ethyl | DBU | THF | RT | - | 75 | [7] |

| Propyl | Ethyl | DBU | THF | RT | - | 80 | [7] |

Table 2: Synthesis of 3,4-Diarylpyrrole-2-carboxylates

| Ar (in Nitrostilbene) | Ar' (in Nitrostilbene) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| Phenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 85 | [4] |

| 4-Methoxyphenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 88 | [4] |

| 4-Chlorophenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 82 | [4] |

| 2-Methoxyphenyl | Phenyl | K₂CO₃ | EtOH | Reflux | 0.5 | 71-83 | [4] |

Table 3: Synthesis of Fused Pyrrole Systems via Barton-Zard Reaction

| 3-Nitro-2H-chromene Substituent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 2-CF₃ | K₂CO₃ | EtOH | Reflux | 0.5 | 94 | [8] |

| 2-Ph | K₂CO₃ | EtOH | Reflux | 0.5 | 85 | [8] |

| 2,2-(CF₃)₂ | K₂CO₃ | EtOH | Reflux | 0.5 | 63 | [8] |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of a 3,4-dialkyl- and a 3,4-diarylpyrrole derivative, providing a practical guide for laboratory implementation.

Protocol 1: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate[6]

Materials:

-

4-Acetoxy-3-nitrohexane (1.0 eq)

-

Ethyl isocyanoacetate (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.9 eq)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Sodium chloride

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in MTBE at room temperature under a nitrogen atmosphere, slowly add DBU over at least 1 hour, maintaining the temperature at 20°C.

-

Stir the reaction mixture at 20°C for 2 hours.

-

Add MTBE, water, sodium chloride, and concentrated sulfuric acid, and allow the mixture to stand at 35-40°C.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation to yield ethyl this compound-2-carboxylate.

Protocol 2: General Procedure for the Synthesis of Ethyl 3,4-Diarylpyrrole-2-carboxylates[4]

Materials:

-

Substituted (E)-nitrostilbene (1.0 eq)

-

Ethyl isocyanoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol

Procedure:

-

To a solution of the substituted (E)-nitrostilbene and ethyl isocyanoacetate in ethanol, add potassium carbonate.

-

Reflux the reaction mixture for 30 minutes.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ethyl 3,4-diarylpyrrole-2-carboxylate.

Applications in Drug Discovery and Materials Science

The 3,4-disubstituted pyrrole scaffold is a key component in a variety of biologically active molecules and functional materials. The Barton-Zard synthesis provides a reliable method for accessing these important compounds.[1][7] For instance, this methodology has been employed in the synthesis of precursors for porphyrins and other polypyrrolic macrocycles, which have applications in photodynamic therapy and as molecular sensors.[7] Furthermore, the ability to introduce diverse substituents at the 3 and 4 positions allows for the fine-tuning of the electronic and steric properties of the pyrrole ring, which is crucial in the design of novel drug candidates. The synthesis of pyrroles with fused aromatic systems also opens avenues for the development of new conductive polymers and organic electronic materials.[7]

Conclusion

The Barton-Zard synthesis is a robust and versatile tool for the preparation of 3,4-disubstituted pyrroles. Its operational simplicity, tolerance of various functional groups, and generally high yields make it an attractive method for both academic research and industrial applications. This guide provides the essential technical details, including mechanistic insights, quantitative data, and detailed experimental protocols, to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation.

References

- 1. allaboutchemistry.net [allaboutchemistry.net]

- 2. researchgate.net [researchgate.net]

- 3. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Barton-Zard吡咯合成法(Barton-Zard Pyrrole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. mdpi.com [mdpi.com]

The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the synthesis of substituted pyrroles—a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine offers a straightforward and efficient route to these valuable five-membered heterocycles.[1][2] Its enduring utility is a testament to its operational simplicity and the generally high yields achieved.[3][4]

This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole (B145914) derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction is typically catalyzed by acid, although neutral or weakly acidic conditions can also be effective.[5] The established mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[1] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[2] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]

While initially the reaction often required harsh conditions such as prolonged heating in strong acid, numerous modern methodologies have been developed to allow for milder and more efficient synthesis.[4] These include the use of various catalysts, alternative solvents, and microwave-assisted techniques.[6][7][8]

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 8. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Biological Activity of 3,4-Diethylpyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among the vast array of pyrrole derivatives, those substituted with ethyl groups at the 3 and 4 positions represent a unique chemical space with significant, albeit underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 3,4-diethylpyrrole derivatives, focusing on their synthesis, mechanisms of action, and potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

Introduction to this compound and its Significance

This compound is a key synthetic building block, particularly in the creation of larger porphyrin structures. Its inherent chemical properties, including the electron-rich nature of the pyrrole ring, make it a versatile starting material for the synthesis of a wide range of derivatives. While much of the historical focus has been on its role in porphyrin chemistry, emerging research is beginning to shed light on the intrinsic biological activities of simpler this compound derivatives. These activities span several therapeutic areas, including oncology, infectious diseases, and neurology.

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives often begins with the construction of the core pyrrole ring itself. A common and efficient method involves the Barton-Zard synthesis. This approach provides a straightforward route to 3,4-dialkylated pyrroles, which can then be further functionalized to introduce various pharmacophores.

A general synthetic workflow for creating diverse this compound derivatives is outlined below.

Antiproliferative and Anticancer Activity

A significant area of investigation for pyrrole derivatives is their potential as anticancer agents. While specific data on this compound derivatives is emerging, studies on related substituted pyrroles provide valuable insights into their antiproliferative mechanisms. These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.

Quantitative Data on Antiproliferative Activity of Related Pyrrole Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | PC3 | Prostate | 0.19 | [1] |

| Pyrrolo[2,3-d]pyrimidine | MCF-7 | Breast | 1.66 | [1] |

| Pyrrolo[2,3-d]pyrimidine | A549 | Lung | 4.55 | [1] |

| Spiro-pyrrolopyridazine | MCF-7 | Breast | 2.31 | [1] |

| Spiro-pyrrolopyridazine | H69AR | Lung | 3.16 | [1] |

| 3,4-Diarylpyrrole Analog | Various | Various | Nanomolar range | [2] |

Note: The table presents data for structurally related pyrrole derivatives to indicate the potential of the pyrrole scaffold. Specific IC50 values for this compound derivatives are a key area for future research.

The cytotoxic activity of these compounds is often linked to the induction of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[1] Some pyrrole derivatives have also been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the extracellular signal-regulated kinase (ERK) pathway.[1]

Antimicrobial Activity

Pyrrole-containing compounds have a long history as antimicrobial agents, with several natural products and synthetic derivatives demonstrating potent activity against a range of pathogens.[3] The investigation into the antimicrobial properties of this compound derivatives is a promising avenue for the development of new antibiotics to combat drug-resistant bacteria.

Quantitative Data on Antimicrobial Activity of Related Pyrrole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrole Benzamides | Staphylococcus aureus | 3.12 - 12.5 | [3] |

| Streptopyrroles | Staphylococcus aureus | 0.7 - 2.9 µM | [3] |

| 3-(Pyrrol-4-yl)acrylamides | Staphylococcus aureus MR | > Ciprofloxacin | [[“]] |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is for related pyrrole structures.

Enzyme Inhibition

The pyrrole scaffold is a versatile framework for the design of enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular processes.[5][6] The development of selective kinase inhibitors is a major focus in modern drug discovery, especially in oncology. Pyrrolo[2,3-d]pyrimidines, which are structurally related to the core pyrrole structure, have shown potent inhibition of key kinases such as VEGFR-2.[7]

Quantitative Data on Enzyme Inhibition by Related Pyrrole Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| Pyrrole derivatives | Lymphocyte-specific kinase (Lck) | <10 nM | [5] |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9 nM and 13.6 nM | [7] |

| 2-Cyanopyrrole derivatives | Tyrosinase | 0.97 µM | [8] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The mechanism of kinase inhibition often involves the pyrrole derivative binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Future Directions and Conclusion

The exploration of this compound derivatives as biologically active agents is a field with considerable untapped potential. While the broader class of pyrrole-containing compounds has demonstrated significant therapeutic promise, a more focused investigation into the structure-activity relationships of this compound derivatives is warranted. Future research should aim to:

-

Synthesize and screen a diverse library of this compound derivatives to identify lead compounds with potent and selective biological activities.

-

Elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Optimize the pharmacokinetic and pharmacodynamic properties of promising lead compounds for in vivo studies.

References

- 1. benchchem.com [benchchem.com]

- 2. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]

- 7. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

3,4-Diethylpyrrole: A Versatile Building Block in the Synthesis of Bioactive Macrocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethylpyrrole is a substituted pyrrole (B145914) that serves as a crucial intermediate in the field of organic synthesis. Its structure, featuring ethyl groups at the 3 and 4 positions, makes it an ideal precursor for the construction of various complex heterocyclic systems. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its significant applications as a building block for porphyrins and prodigiosins, classes of compounds with notable biological activities. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a synthetic fine chemical that is sensitive to air and should be stored under an inert atmosphere at low temperatures.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃N | [1] |

| Molecular Weight | 123.20 g/mol | [1] |

| CAS Number | 16200-52-5 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage Conditions | Store at -20°C under Argon, Air Sensitive | [1] |

Synthesis of this compound

The synthesis of this compound is most prominently achieved through the Barton-Zard pyrrole synthesis, which provides a flexible route to β-substituted pyrroles. An alternative approach is the Paal-Knorr synthesis, a classic method for pyrrole formation.

Barton-Zard Synthesis

The Barton-Zard synthesis involves the reaction of a nitroalkene with an α-isocyanide in the presence of a base.[4] A detailed, multi-step procedure for the synthesis of this compound starting from propionaldehyde (B47417) and 1-nitropropane (B105015) is well-documented in Organic Syntheses.[4] This process involves the formation of ethyl this compound-2-carboxylate as an intermediate, which is then saponified and decarboxylated to yield the target this compound.[4]

Step A: 4-Nitro-3-hexanol

-

To a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add propionaldehyde (174 g, 3 mol) and isopropyl alcohol (450 mL).

-

Stir the solution and add finely ground potassium fluoride (B91410) (25 g, 0.15 mol).

-

Add 1-nitropropane (267.3 g, 3 mol) dropwise, maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, remove the ice bath and stir for an additional 18 hours.

-

Filter to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Pour the residue into water (500 mL) and extract with ether (3 x 300 mL).

-

Dry the combined ethereal layers over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the residue.

-

Collect the fraction boiling at 88–90°C/2 mm to yield 3-nitro-4-hexanol (330 g, 65% yield).

Step B: 4-Acetoxy-3-nitrohexane

-

To the flask containing 3-nitro-4-hexanol (330 g, 2.24 mol), add a magnetic stirrer and concentrated sulfuric acid (1 mL).

-

Cool the flask in an ice bath and add acetic anhydride (240 g, 2.35 mol) in portions, keeping the temperature below 60°C.

-

Stir for 1 hour after the addition is complete.

-

Remove lower boiling components by vacuum distillation.

-

Collect the fraction boiling at 105–107°C/10 mm to afford 4-acetoxy-3-nitrohexane (379 g, 90% yield).

Step C: Ethyl this compound-2-carboxylate and this compound

-

In a 1-L three-necked round-bottomed flask, charge 4-acetoxy-3-nitrohexane (103 g, 0.54 mol), ethyl isocyanoacetate (50.7 g, 0.45 mol), anhydrous tetrahydrofuran (B95107) (320 mL), and anhydrous isopropyl alcohol (130 mL).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 152 g, 1 mol), maintaining the temperature between 20°C and 30°C with an ice bath.

-

After stirring, work up the reaction by washing with aqueous acid and drying. Remove the solvent to yield crude ethyl this compound-2-carboxylate.

-

To the crude product, add sodium hydroxide (B78521) (30 g, 0.75 mol) and ethylene glycol (300 mL).

-

Reflux the mixture for 1 hour under nitrogen, then cool.

-

Dilute with water (500 mL) and hexane (B92381) (600 mL) and perform extraction with hexane (3 x 300 mL).

-

Dry the combined hexane layers over MgSO₄ and concentrate under reduced pressure.

-

Distill the residue, collecting the fraction boiling at 100°C/25 mm to yield this compound (21.14–22.00 g, 38.1–40% yield).

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849) to form a pyrrole.[5][6][7] For the synthesis of this compound, the required precursor would be 3,4-diethyl-2,5-hexanedione. While a specific, high-yield protocol for this particular transformation is not extensively documented, general procedures for the Paal-Knorr synthesis of similar alkylated pyrroles can be adapted.[2][8]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diethyl-2,5-hexanedione in a suitable solvent such as ethanol.

-

Add an excess of an ammonia source, such as ammonium (B1175870) carbonate or a concentrated aqueous solution of ammonia.

-

Optionally, add a catalytic amount of a weak acid like glacial acetic acid to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with an organic solvent like dichloromethane (B109758) or diethyl ether.

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude this compound, which can be further purified by vacuum distillation or column chromatography.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the ethyl groups and the unsubstituted α-positions make this compound a valuable precursor for the synthesis of larger, conjugated macrocycles with significant biological activities.

Porphyrins: The Case of Octaethylporphyrin (OEP)

This compound is a key starting material for the synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP), a highly symmetric and synthetically versatile porphyrin.[4] OEP and its metal complexes are widely used as models for naturally occurring heme pigments and have applications in catalysis and materials science.[4] The synthesis involves the acid-catalyzed condensation of four equivalents of this compound with formaldehyde (B43269), followed by oxidation.[4]

-

Wrap a 500-mL round-bottomed flask with aluminum foil and equip it with a reflux condenser with a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.

-

Charge the flask with this compound (1 g, 8.1 mmol), benzene (300 mL), a 37% solution of aqueous formaldehyde (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).

-

Stir and heat the mixture at reflux under nitrogen, removing water with the Dean-Stark trap.

-

After 8 hours, cool the solution and replace the condenser with a fritted glass aerator.

-

Bubble oxygen through the brown mixture while stirring for 12–24 hours.

-

Work-up and purification by recrystallization yield analytically pure OEP.

Quantitative Data for Octaethylporphyrin (OEP) [4]

| Property | Value |

| Yield | 75% |

| ¹H NMR (300 MHz, CDCl₃) δ | -3.72 (s, 2H, NH), 1.95 (t, 24H, CH₂CH ₃), 4.12 (q, 16H, CH ₂CH₃), 10.12 (s, 4H, meso-H) |

| HRMS (M⁺) | 534.37351 (calculated for C₃₆H₄₆N₄: 534.37225) |

| UV-vis (CHCl₃-MeOH 95:5) λₘₐₓ (log ε) | 398 (5.20), 498 (4.10), 533 (4.00), 565 (3.79), 618 (3.68) nm |

Prodigiosins and their Analogues

Prodigiosins are a family of tripyrrole red pigments produced by various bacteria that exhibit a range of biological activities, including anticancer, immunosuppressive, and antimalarial properties.[9] The synthesis of prodigiosin (B1679158) analogues allows for the exploration of structure-activity relationships and the development of potential therapeutic agents. The core structure of prodigiosins consists of three pyrrole rings, and synthetic strategies often involve the coupling of a bipyrrole aldehyde with a monopyrrole unit. While this compound itself is not a direct component of the natural prodigiosin, its derivatives can be incorporated to create novel analogues with potentially enhanced or modified biological activities.

The anticancer activity of prodiginines is a subject of intense research. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Several mechanisms of action have been proposed, including the modulation of intracellular pH, DNA cleavage, and interference with key cellular signaling pathways.

References

- 1. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Stability and Storage of 3,4-Diethylpyrrole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical stability and optimal storage conditions for 3,4-diethylpyrrole (CAS: 16200-52-5), a critical heterocyclic building block in the synthesis of porphyrins, dyes, and various pharmacologically active compounds. Adherence to these guidelines is essential to ensure the compound's purity, integrity, and performance in research and development applications.

Chemical and Physical Properties

This compound is a substituted pyrrole (B145914) that is highly valued for its role as a precursor in complex organic syntheses.[1] Its physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16200-52-5 | [1][2][3] |

| Molecular Formula | C₈H₁₃N | [1][3] |

| Molecular Weight | 123.20 g/mol | [1][3] |

| Melting Point | 13 °C | [2][4] |

| Boiling Point | 184 °C | [2] |

| Density | 0.923 g/cm³ | [2] |

| Flash Point | 66 °C | [2] |

| Appearance | Pale Yellow to Light Yellow Oil | [2] |

Chemical Stability and Degradation

The stability of this compound is intrinsically linked to the electron-rich nature of the pyrrole ring. The nitrogen atom's lone pair participates in the aromatic system, significantly increasing the electron density of the ring carbons. This makes the molecule highly susceptible to oxidation and polymerization, particularly when exposed to air, light, and acidic conditions.

Key Instability Factors:

-

Air Sensitivity: this compound is explicitly noted as being air-sensitive.[1][2] Oxygen can initiate oxidative processes, leading to the formation of colored, polymeric byproducts. This degradation is a common characteristic of simple pyrrole derivatives.

-

Light Sensitivity: The compound is also light-sensitive.[2] Exposure to light, especially UV wavelengths, can provide the energy to initiate radical reactions, accelerating degradation and polymerization.

-

Acid Sensitivity: While not explicitly quantified in the provided literature for this specific molecule, pyrroles, in general, are prone to polymerization in the presence of strong acids.

A generalized degradation pathway involves the oxidation of the pyrrole ring, potentially forming radical intermediates that can subsequently dimerize or polymerize.

Recommended Storage and Handling

To mitigate degradation and preserve the chemical integrity of this compound, strict storage and handling protocols are mandatory. The consensus from chemical suppliers and safety data indicates a multi-faceted approach is required.

Storage Conditions

The following table summarizes the recommended conditions for short- and long-term storage.

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | -20 °C (Long-term) 0 - 4 °C (Short-term) | Reduces reaction kinetics of degradation pathways. | [1][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing air (oxygen). | [1][2] |

| Light | Protection from Light (Amber Vial) | Prevents light-induced radical degradation. | [2][5] |

| Container | Tightly sealed, chemically compatible container. | Prevents contamination and exposure to air/moisture. | [6][7] |

Handling Workflow

Proper handling, especially when dispensing the material, is critical to prevent introducing atmospheric contaminants. An inert atmosphere should be maintained at all times.

References

- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 2. This compound CAS#: 16200-52-5 [amp.chemicalbook.com]

- 3. This compound | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:16200-52-5 | Chemsrc [chemsrc.com]

- 5. medkoo.com [medkoo.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

The 3,4-Diethylpyrrole Ring: A Technical Guide to Its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethylpyrrole is a fundamental heterocyclic building block, integral to the synthesis of a wide array of significant organic molecules, including porphyrins, dyes, and various pharmacologically active compounds.[1][2] Its structure, featuring an electron-rich aromatic pyrrole (B145914) core substituted with two ethyl groups at the 3 and 4 positions, dictates a unique and valuable reactivity profile. This guide provides an in-depth analysis of the chemical behavior of the this compound ring, focusing on its propensity for electrophilic substitution and other key transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to support practical laboratory applications and advance further research and drug development efforts.

Core Principles: Reactivity and Regioselectivity

The reactivity of this compound is governed by the π-excessive nature of the pyrrole ring. This five-membered ring contains six π-electrons delocalized over five atoms, a configuration made possible by the participation of the nitrogen atom's lone pair in the aromatic system.[1] This delocalization significantly increases the electron density at the ring's carbon atoms, rendering them highly nucleophilic and substantially more reactive towards electrophiles than benzene.[1][3]

For 3,4-disubstituted pyrroles like this compound, electrophilic attack occurs almost exclusively at the unsubstituted α-positions (C2 and C5).[1][4] This pronounced regioselectivity is a direct consequence of the superior stability of the resulting carbocation intermediate (the sigma complex). When an electrophile attacks an α-position, the positive charge is delocalized over three atoms, including the nitrogen, leading to three stabilizing resonance structures.[1] In contrast, an attack at a β-position would only allow for charge delocalization across two carbon atoms, resulting in a less stable intermediate.[1] The electron-donating nature of the two ethyl groups further enhances the nucleophilicity of the α-carbons, making these reactions often feasible under mild conditions.[1]

Caption: α-Attack leads to a more stabilized intermediate.

Key Chemical Transformations

Electrophilic Aromatic Substitution

Due to its high electron density, the this compound ring readily undergoes a variety of electrophilic substitution reactions under relatively mild conditions.[1]

a) Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at an α-position, a crucial step in the synthesis of many porphyrin systems.[1][4] The electrophile, known as the Vilsmeier reagent, is generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The resulting this compound-2-carbaldehyde is a key intermediate for more complex molecules, including photosensitizers for photodynamic therapy.[4]

Caption: Workflow for the Vilsmeier-Haack synthesis.

b) Halogenation: The introduction of halogen atoms (Br, Cl, I) is readily achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). The reaction is typically performed in a solvent like THF or CCl₄. Monohalogenation occurs at one of the α-positions. By using more than two equivalents of the halogenating agent, 2,5-dihalogenated products can be synthesized.[1]

c) Nitration: Nitration can be accomplished using acetyl nitrate, prepared in situ from nitric acid and acetic anhydride (B1165640), at low temperatures. This introduces a nitro (-NO₂) group onto an α-position of the pyrrole ring.[1]

d) Acylation: Acyl groups can be introduced using an acid anhydride (e.g., acetic anhydride) in a solvent such as pyridine. This reaction typically requires mild heating or extended reaction times at room temperature.[1]

Cycloaddition Reactions

While the aromaticity of pyrroles can make them less reactive as dienes compared to furans, they can participate in cycloaddition reactions, particularly [4+3] cycloadditions.[6] These reactions are often challenging due to the dearomatizing nature of the transformation and the propensity of pyrroles to undergo polymerization or other side reactions under acidic or oxidative conditions.[6] However, successful cycloadditions provide a powerful route to constructing complex aza-bridged bicyclic systems.[6]

Oxidation

The electron-rich this compound ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. For instance, oxidation can lead to the formation of bipyrroles. Phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of bromotrimethylsilane (B50905) is an effective reagent for the direct synthesis of bipyrroles.[2]

Metal-Catalyzed Cross-Coupling

While direct C-H activation for cross-coupling on the pyrrole ring is an area of ongoing research, more established methods involve the use of pre-functionalized pyrroles, such as the 2-bromo or 2,5-dibromo derivatives obtained from halogenation. These halogenated intermediates can then participate in standard cross-coupling reactions like Suzuki, Stille, or Heck couplings to form C-C bonds, further expanding the molecular complexity of the derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the electrophilic substitution of this compound. Yields are representative and can vary based on specific reaction scale and purification methods.

| Reaction | Reagents | Solvent(s) | Temperature | Product | Typical Yield | Reference(s) |

| Formylation | POCl₃, DMF | DMF | 0 °C to 60 °C | 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | Good | [1][4] |

| Bromination | NBS (1.1 eq) | THF / CCl₄ | 0 °C to RT | 2-Bromo-3,4-diethyl-1H-pyrrole | High | [1] |

| Dibromination | NBS (>2.0 eq) | THF / CCl₄ | 0 °C to RT | 2,5-Dibromo-3,4-diethyl-1H-pyrrole | High | [1] |

| Nitration | HNO₃, Ac₂O | Acetic Anhydride | -5 °C | 2-Nitro-3,4-diethyl-1H-pyrrole | Moderate | [1] |

| Acylation | Ac₂O | Pyridine | 0 °C to RT | 2-Acetyl-3,4-diethyl-1H-pyrrole | Good | [1] |

Experimental Protocols

The following are representative procedures for key electrophilic substitution reactions on this compound. Standard laboratory safety precautions must be followed.

Protocol 1: Vilsmeier-Haack Formylation

Adapted from established procedures.

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.[4]

-

Stir the mixture at 0 °C for an additional 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.[4]

-

Reaction: Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.[1]

-

Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.[1]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 1-2 hours. Monitor reaction progress by TLC.[1]

-

Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing ice and a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate to hydrolyze the intermediate.[1][4]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or distillation.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

Representative procedure for monobromination.[1]

-

Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) in a round-bottom flask under an inert atmosphere.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Cool the solution to 0 °C using an ice bath.

-

Reaction: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Filter the reaction mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield 2-bromo-3,4-diethyl-1H-pyrrole. For the synthesis of the 2,5-dibromo derivative, more than 2.0 equivalents of NBS can be used.[1]

Applications in Drug Development and Materials Science

The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its primary importance lies in its role as a precursor to porphyrins and related macrocycles like octaethylporphyrin (OEP).[7] These macrocycles are central to:

-

Photodynamic Therapy (PDT): Porphyrin-based photosensitizers, synthesized from intermediates like this compound-2-carbaldehyde, are used in cancer treatment.[4]

-

Biomimetic Chemistry: As mimics of natural hemes, they are used to study oxygen transport and catalysis.

-

Materials Science: Porphyrins derived from this compound are used in the development of molecular wires, sensors, and metal-organic frameworks (MOFs).[2]

Beyond porphyrins, substituted this compound derivatives serve as key intermediates in the synthesis of novel anti-inflammatory and analgesic agents.[8] The ability to selectively functionalize the α-positions allows for the systematic modification of molecular structure to optimize pharmacological activity.

Caption: Logical relationships in the application of this compound.

Conclusion

The this compound ring is a highly reactive and versatile heterocyclic system. Its chemistry is dominated by electrophilic aromatic substitution at the α-positions, a predictable and high-yielding transformation that provides access to a multitude of functionalized intermediates. A thorough understanding of its reactivity, regioselectivity, and the experimental protocols for its modification is essential for researchers in organic synthesis, medicinal chemistry, and materials science. The continued exploration of this fundamental core will undoubtedly lead to the development of novel therapeutics, catalysts, and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

Commercial Suppliers and Technical Guide for 3,4-Diethylpyrrole in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for 3,4-diethylpyrrole (CAS No. 16200-52-5), a key synthetic building block in the development of porphyrins, pharmaceuticals, and other fine organic chemicals. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and application, and a visual representation of a key synthetic pathway.

Commercial Availability of this compound

This compound is available from a number of commercial suppliers catering to the research and development community. The purity and available quantities can vary, and it is recommended to request lot-specific data from the supplier. It is important to note that this chemical is intended for research use only.[1]

| Supplier | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | ≥98%[1] | Inquire | A synthetic starting material.[1][2] |

| Frontier Specialty Chemicals | Inquire (Guaranteed Purity)[3] | 1g, 5g, Bulk inquiries welcome[3] | Air sensitive; store at -20°C under Argon.[3] Available through Fisher Scientific. |

| Apollo Scientific | 95%[4] | 100mg, 250mg, 1g, 5g[4] | Lead time of 1-2 weeks. |

| Hypersynth Life Sciences | 98%[5] | In stock (Inquire for quantities) | Supplied as a liquid.[5] |

| Fisher Scientific | Varies by supplier | 1g, 5g[3] | Distributes products from Frontier Specialty Chemicals and eMolecules. |

Experimental Protocols